molecular formula C20H19N3O3S B2590933 (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2,2-diphenylacetate CAS No. 877648-58-3

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2,2-diphenylacetate

Cat. No.: B2590933
CAS No.: 877648-58-3
M. Wt: 381.45
InChI Key: XWYUPBFJMBGIER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-chloro-4,6-dialcoxy-1,3,5-triazine and a tert-amine . When the tert-amine is N-methylimidazole, the corresponding 3-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1-methyl-1H- is obtained.

Scientific Research Applications

Amine Exchange Reactions and Derivative Synthesis

Triazine derivatives engage in amine exchange reactions, leading to the synthesis of various compounds. For example, derivatives like [4-(methylsulfanyl)-5,6-dihydro-1,3,5-triazin-3-ium-1(2H)-yl] acetate are obtained through reactions with amino acids, demonstrating the triazine's versatility in creating ion associates and crystalline forms useful in further chemical synthesis and possibly material science applications (Sun Min’yan’ et al., 2010).

Corrosion Inhibition

Triazine derivatives have shown effectiveness as corrosion inhibitors for metals in acidic environments. This application is critical in industrial settings to protect infrastructure and machinery. The study by Ambrish Singh et al. (2018) on triazine derivatives HT-1, HT-2, and HT-3, demonstrated high corrosion inhibition efficiency, providing a pathway for developing new corrosion inhibitors based on triazine chemistry (Ambrish Singh et al., 2018).

Fungicidal Activity

Triazine derivatives have been synthesized with potential fungicidal activities. The creation of compounds like ethyl [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylacetate and ethyl 3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-ylacetate, and their reactions leading to heteroaryl-substituted derivatives, indicate their utility in developing new fungicides (E. M. El-Telbani et al., 2007).

Proton Conductivity

Novel aromatic poly(ether sulfone)s containing triazine groups have been synthesized for their potential use in proton exchange membranes. The presence of triazine groups affects the solubility, thermal, and mechanical properties of these polymers, indicating their suitability for fuel cell applications, highlighting the versatility of triazine derivatives in energy technologies (D. Tigelaar et al., 2009).

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-18(24)23(20(27-2)22-21-14)13-26-19(25)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYUPBFJMBGIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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